molecular formula C15H22N2O4 B15062765 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate

Cat. No.: B15062765
M. Wt: 294.35 g/mol
InChI Key: HFGHANIMXIXAAL-UHFFFAOYSA-N
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Description

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate is a heterocyclic organic compound featuring an azepane ring (a seven-membered saturated nitrogen-containing ring) substituted with a (4-methylpyridin-2-yl)methyl group. The oxalate salt form enhances its stability and solubility, making it suitable for pharmaceutical or agrochemical applications. The pyridine moiety may confer binding affinity to metal ions or biological targets, as seen in related complexes (e.g., copper(II) coordination in ).

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

2-[(4-methylpyridin-2-yl)methyl]azepane;oxalic acid

InChI

InChI=1S/C13H20N2.C2H2O4/c1-11-6-8-15-13(9-11)10-12-5-3-2-4-7-14-12;3-1(4)2(5)6/h6,8-9,12,14H,2-5,7,10H2,1H3;(H,3,4)(H,5,6)

InChI Key

HFGHANIMXIXAAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)CC2CCCCCN2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate typically involves the reaction of 4-methylpyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through crystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate is a chemical compound with a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol. It features a 4-methylpyridine group attached to a methylene bridge connected to an azepane ring, with oxalate serving as a counterion. This unique structural arrangement gives it distinct chemical properties and potential biological activities.

Potential Applications
this compound has potential applications in various fields:

  • Pharmaceuticals Due to its biological activity.
  • Interaction studies are essential to understanding its pharmacodynamics and potential therapeutic effects. Preliminary investigations could be done.

Similar Compounds
Similar compounds to this compound include azepane derivatives, which have been evaluated for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition . Novel azepane derivatives were prepared . The original (-)-balanol-derived lead structure (4R)-4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoic acid (3R)-3-[(pyridine-4-carbonyl)amino]-azepan-4-yl ester (1) (IC(50) (PKB-alpha) = 5 nM) which contains an ester moiety was found to be plasma unstable and therefore unsuitable as a drug . Based upon molecular modeling studies using the crystal structure of the complex between PKA and 1, the five compounds N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (4), (3R,4R)-N-[4- .

Mechanism of Action

The mechanism of action of 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 2-((4-Methylpyridin-2-yl)methyl)azepane oxalate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Properties
This compound C₁₅H₂₂N₂O₄* 294.35 (estimated) (4-Methylpyridin-2-yl)methyl Likely moderate solubility due to oxalate
2-((4-Ethylpiperazin-1-yl)methyl)azepane oxalate C₁₅H₂₉N₃O₄ 315.41 (4-Ethylpiperazin-1-yl)methyl Higher nitrogen content; potential basicity
2-(3,4-Dimethylphenyl)azepane oxalate C₁₆H₂₃NO₄ 293.36 3,4-Dimethylphenyl Lipophilic; aromatic interactions

*Estimated based on structural analogs and oxalate salt stoichiometry.

  • Substituent Effects: Pyridine vs. This difference may reduce solubility in aqueous media compared to the piperazine derivative . Aromatic vs. Heteroaromatic: The dimethylphenyl analog () lacks nitrogen heteroatoms, favoring hydrophobic interactions, whereas the pyridine group in the target compound could enable metal coordination or polar interactions .

Pharmacological and Agrochemical Context

The target compound’s pyridine group may similarly interact with enzymes or receptors, though its specific applications remain speculative without experimental data .

Data Tables

Table 1: Molecular and Structural Comparison of Azepane Oxalate Derivatives

See Section 2.1 for the comparative table.

Biological Activity

2-((4-Methylpyridin-2-yl)methyl)azepane oxalate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring and an azepane moiety. The molecular formula is C14H18N2O4C_{14}H_{18}N_{2}O_{4} with a molecular weight of 278.30 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound features:

  • Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.
  • Azepane Moiety : A seven-membered saturated ring containing one nitrogen atom.
  • Oxalate Counterion : Enhances solubility and biological activity.

These structural attributes contribute to its distinct chemical properties and biological activities.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antagonistic Effects : Potential interactions with glutamate receptors, particularly mGlu5, which are implicated in neurodegenerative diseases and psychiatric disorders .
  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting ERK1/2 kinases, which are often overactive in cancers .
  • Neuroprotective Effects : Preliminary studies suggest it may protect against neuronal damage in models of oxidative stress.

1. Neuropharmacological Studies

A study focusing on related compounds indicated that molecules interacting with mGlu5 receptors could attenuate drug-seeking behaviors in animal models, suggesting a potential application for addiction therapy .

2. Anticancer Activity

Research on similar compounds has demonstrated their ability to inhibit cancer cell proliferation by targeting specific signaling pathways, such as the ERK1/2 pathway. These findings suggest that this compound may also possess anticancer properties through similar mechanisms .

3. Oxalate Interaction Studies

Investigations into oxalate transport mechanisms have revealed that the compound may influence oxalate homeostasis, potentially affecting kidney function and the formation of calcium oxalate crystals, which are associated with kidney stones .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionRelated Studies
Antagonistic EffectsmGlu5 receptor antagonism
Anticancer PropertiesInhibition of ERK1/2 kinases
Neuroprotective EffectsProtection against oxidative stressPreliminary findings
Oxalate Homeostasis ImpactModulation of oxalate transport

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